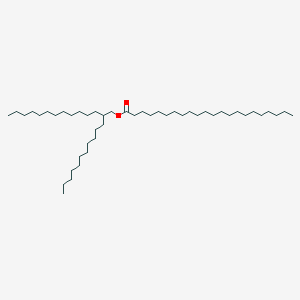

2-Undecyltetradecyl docosanoate

Description

2-Undecyltetradecyl docosanoate is a branched ester derived from docosanoic acid (C22:0 fatty acid) and 2-undecyltetradecanol. Its structure features a long, branched alkyl chain, which distinguishes it from linear esters of docosanoic acid.

Properties

CAS No. |

92313-30-9 |

|---|---|

Molecular Formula |

C47H94O2 |

Molecular Weight |

691.2 g/mol |

IUPAC Name |

2-undecyltetradecyl docosanoate |

InChI |

InChI=1S/C47H94O2/c1-4-7-10-13-16-19-21-22-23-24-25-26-27-28-29-32-35-38-41-44-47(48)49-45-46(42-39-36-33-30-18-15-12-9-6-3)43-40-37-34-31-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3 |

InChI Key |

PBAYEKYFZJFHIE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCCCCC)CCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Undecyltetradecyl docosanoate typically involves the esterification of docosanoic acid with 2-undecyltetradecanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of 2-Undecyltetradecyl docosanoate may involve continuous esterification processes using large-scale reactors. The use of high-purity reactants and efficient catalysts is crucial to achieve high yields and purity of the final product. Additionally, purification steps such as distillation and crystallization are employed to remove any impurities and obtain the desired ester in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Undecyltetradecyl docosanoate can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

Oxidation: Docosanoic acid and 2-undecyltetradecanol.

Reduction: Docosanoic acid and 2-undecyltetradecanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Undecyltetradecyl docosanoate has several scientific research applications:

Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

Biology: The compound is investigated for its potential role in biological membranes and lipid metabolism.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its lipophilic nature.

Industry: It is used in the formulation of cosmetics, lubricants, and surfactants due to its emollient properties.

Mechanism of Action

The mechanism of action of 2-Undecyltetradecyl docosanoate involves its interaction with lipid membranes and enzymes. The ester can be hydrolyzed by esterases to release docosanoic acid and 2-undecyltetradecanol, which can then participate in various metabolic pathways. The compound’s lipophilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key differences between 2-undecyltetradecyl docosanoate and analogous compounds:

Key Findings

Branching vs. Linearity: The branched structure of 2-undecyltetradecyl docosanoate likely reduces crystallinity compared to linear esters like methyl or ethyl docosanoate, enhancing solubility in nonpolar solvents . Docosyl docosanoate, a diester, may exhibit higher hydrophobicity due to dual alkyl chains, as observed in plant extract applications .

Toxicity Profiles: The polymer containing docosanoate esters poses significant eye irritation risks (OECD Test Guideline 437) and aquatic toxicity (EC50 39.9 mg/L for Daphnia magna) . Linear esters (methyl, ethyl) are used as food standards, suggesting low acute toxicity, though data gaps exist .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.